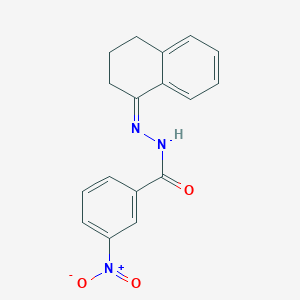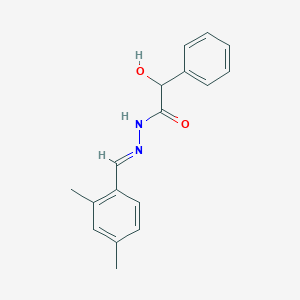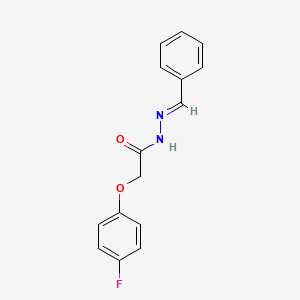![molecular formula C27H28ClNO2 B3866625 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important enzyme that plays a crucial role in regulating various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K in various physiological and pathological conditions.
Mécanisme D'action
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride works by binding to the ATP-binding site of PI3K and inhibiting its activity. This prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule that activates downstream effectors such as Akt. By blocking the PI3K/Akt signaling pathway, 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride inhibits cell growth and survival.
Biochemical and Physiological Effects
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has been shown to inhibit inflammation by blocking the production of pro-inflammatory cytokines. Finally, 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has been shown to have neuroprotective effects by inhibiting neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various physiological and pathological conditions. However, it is important to note that 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has some limitations for lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are many future directions for the use of 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride in scientific research. One area of interest is the development of more potent and selective inhibitors of PI3K. Another area of interest is the use of 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride in combination with other drugs to enhance its therapeutic efficacy. Finally, 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has been widely used in scientific research to investigate the role of PI3K in various physiological and pathological conditions. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. 4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has also been used to study the role of PI3K in insulin signaling, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO2.ClH/c1-20-9-5-6-12-22(20)26-23-13-7-8-14-25(23)30-27(21-10-3-2-4-11-21)24(26)19-28-15-17-29-18-16-28;/h2-14,26H,15-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSTKIDCARZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866553.png)
![butyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3866557.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3866564.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3866570.png)
![(3-{4-[3-(diethylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diethylamine](/img/structure/B3866574.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)

![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)

![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)